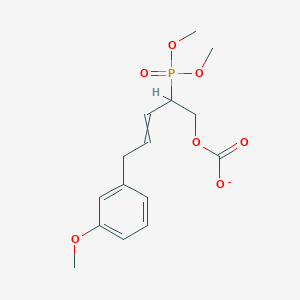
2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dimethoxyphosphoryl group, a methoxyphenyl group, and a pent-3-en-1-yl carbonate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate typically involves multi-step organic reactions. One common approach is to start with the appropriate phenyl and phosphoric acid derivatives, followed by a series of esterification and alkylation reactions. The reaction conditions often require the use of catalysts, such as Rhodium (III) complexes, and may involve hydrazine-directed C–H functionalization pathways .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies or as a potential drug candidate.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism by which 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate exerts its effects depends on its interactions at the molecular level. It may target specific enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl acetate
- 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl ether
Uniqueness
What sets 2-(Dimethoxyphosphoryl)-5-(3-methoxyphenyl)pent-3-en-1-yl carbonate apart from similar compounds is its carbonate moiety, which can impart different chemical reactivity and biological activity compared to acetates or ethers. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.
Propriétés
Numéro CAS |
820233-29-2 |
|---|---|
Formule moléculaire |
C15H20O7P- |
Poids moléculaire |
343.29 g/mol |
Nom IUPAC |
[2-dimethoxyphosphoryl-5-(3-methoxyphenyl)pent-3-enyl] carbonate |
InChI |
InChI=1S/C15H21O7P/c1-19-13-8-4-6-12(10-13)7-5-9-14(11-22-15(16)17)23(18,20-2)21-3/h4-6,8-10,14H,7,11H2,1-3H3,(H,16,17)/p-1 |
Clé InChI |
XCQQUCDMMGTXCC-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=CC(=C1)CC=CC(COC(=O)[O-])P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


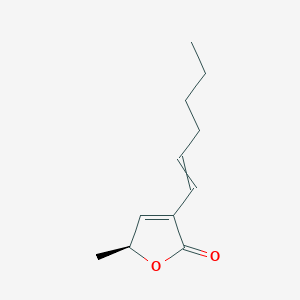
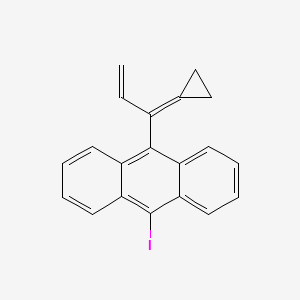
![1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine](/img/structure/B15161147.png)
![5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B15161154.png)
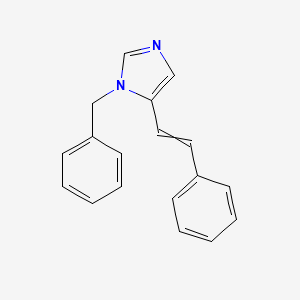
![(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide](/img/structure/B15161164.png)
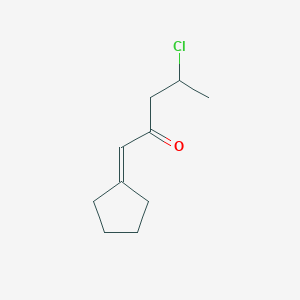
![Imidazo[1,2-A]pyrazin-3-OL](/img/structure/B15161181.png)
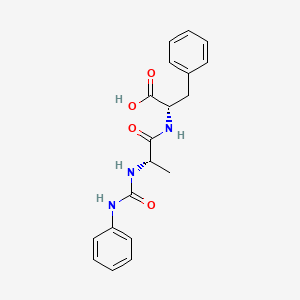

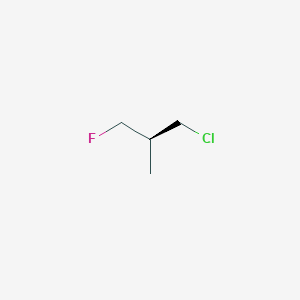
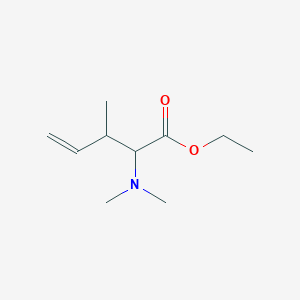
![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)

